7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate
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Overview
Description
2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- is a complex heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
The synthesis of 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- typically involves multi-component reactions. One common method involves the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxylpyridones, and malononitrile using an ionic liquid such as [bmim]BF4 at 80°C . Another approach includes a two-step process where intermediate Knoevenagel products are synthesized and subsequently reacted with 4-hydroxy-6-methyl-2(1H)-pyridone in refluxing methanol in the presence of triethylamine . Industrial production methods may involve similar multi-component reactions but optimized for larger scale synthesis.
Chemical Reactions Analysis
2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes involved in DNA repair, such as PARP-1, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . The compound’s fluorescent properties are attributed to its unique structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar compounds include other pyrano-pyridine derivatives such as pyrano[2,3-d]pyrimidine-2,4-dione and pyrano[3,2-c]quinolones . Compared to these, 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- is unique due to its specific substituents, which confer distinct biological activities and fluorescent properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
380631-18-5 |
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Molecular Formula |
C18H15INO4- |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
7-tert-butyl-3-iodo-2,5-dioxo-6-phenylpyrano[3,2-c]pyridin-4-olate |
InChI |
InChI=1S/C18H16INO4/c1-18(2,3)12-9-11-13(15(21)14(19)17(23)24-11)16(22)20(12)10-7-5-4-6-8-10/h4-9,21H,1-3H3/p-1 |
InChI Key |
VUDJPWWRTACYSY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C(C(=O)O2)I)[O-])C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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